4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzofuran moiety linked to a chromenone system, which contributes to its unique chemical properties and biological activities. The compound is classified under the IUPAC name 4-(3-amino-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one, and it has the following molecular formula: C19H15NO3.
The synthesis of 4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one typically involves several steps, starting with the reaction of 2-hydroxybenzonitrile with 4-(bromomethyl)pyridine in the presence of potassium carbonate. This leads to the formation of intermediates that are subsequently transformed into the target compound through cyclization and functional group modifications.
The molecular structure of 4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one can be represented by its InChI key: InChI=1S/C19H15NO3/c1-10-7-8-12-14(9-16(21)23-18(12)11(10)2)19-17(20)13-5-3-4-6-15(13)22-19/h3-9H,20H2,1-2H3.
The compound has a molecular weight of approximately 305.33 g/mol. Its structural features include:
4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions:
The specific conditions for these reactions vary based on the desired outcome, including temperature, solvent choice, and reaction time.
The mechanism of action of 4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one involves its interaction with various biochemical pathways:
The physical properties of 4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one include:
Some relevant chemical properties include:
4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one has numerous applications in scientific research:
This comprehensive analysis highlights the significance of 4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one in both chemical synthesis and potential therapeutic applications.
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3